4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one
Description
Historical Development of 1,3-Oxathiolane Nucleosides
The historical trajectory of 1,3-oxathiolane nucleoside development began in 1989 when Belleau and co-workers produced the first oxathiolane nucleoside as a racemic mixture, popularly known as (±)-BCH-189. This pioneering work established the foundational synthetic methodology for accessing 1,3-oxathiolane nucleosides through the condensation of benzoyloxyacetaldehyde with 2-mercapto-substituted dimethyl acetal in the presence of p-toluenesulfonic acid catalyst at reflux in toluene. The initial synthesis yielded the key oxathiolane precursor as a 1:1 mixture of anomers in 60% yield, demonstrating both the feasibility and the challenges inherent in this new class of nucleoside analogs.
Following this initial breakthrough, the field experienced rapid development as researchers recognized the potential therapeutic applications of 1,3-oxathiolane nucleosides. Sadayoshi and co-workers developed alternative synthetic approaches utilizing protected glycolic aldehyde obtained through ozonolysis of alkene precursors, followed by condensation with 2-mercaptoacetic acid to generate 1,3-oxathiolane lactone intermediates. This methodology demonstrated the versatility of the oxathiolane ring system and established important precedents for controlling the stereochemical outcome of ring formation through careful selection of starting materials and reaction conditions.
The evolution of synthetic methodologies continued throughout the 1990s and early 2000s, with significant contributions from multiple research groups addressing the critical challenges of stereoselectivity and enantiomeric purity. Kraus and Attardo developed new strategies for the synthesis of 2,5-substituted 1,3-oxathiolane intermediates through cyclocondensation reactions of anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde diethyl acetal, followed by reduction and protecting group manipulations to afford the desired compounds as mixtures of cis- and trans-isomers. Cousins and co-workers investigated enzymatic resolution methods using Mucor miehei lipase to achieve enantiomeric enrichment of oxathiolane intermediates, providing an alternative approach to the stereochemical challenges that had emerged as a central theme in the field.
| Year | Research Group | Key Contribution | Synthetic Approach | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| 1989 | Belleau et al. | First oxathiolane nucleoside (±)-BCH-189 | Acid-catalyzed condensation | 60% | 1:1 anomeric mixture |
| 1995 | Sadayoshi et al. | Lactone intermediate strategy | Ozonolysis followed by condensation | Variable | Controlled via reduction |
| 1995 | Cousins et al. | Enzymatic resolution | Mucor miehei lipase resolution | >50% | Enantioenriched |
| 2014 | Zhang et al. | Dynamic kinetic resolution | Hemithioacetal chemistry with lipase | 96.5% ee | High enantioselectivity |
The development of more sophisticated synthetic strategies continued into the 2000s and 2010s, with Zhang and co-workers reporting significant advances in dynamic kinetic resolution protocols. Their one-pot enzymatic synthesis utilizing Trichosporon laibachii lipase achieved remarkable enantioselectivity of 96.5% enantiomeric excess through the combination of reversible hemithioacetal transformation and enantioselective lactonization. This work represented a significant advancement in addressing the fundamental challenge of accessing enantiomerically pure 1,3-oxathiolane intermediates efficiently and economically.
Significance in Nucleoside Analog Research
The significance of 1,3-oxathiolane nucleosides in the broader context of nucleoside analog research cannot be overstated, as these compounds have fundamentally influenced our understanding of structure-activity relationships in antiviral drug development. The unique structural features of the oxathiolane ring system have provided researchers with powerful tools for probing the molecular recognition events that govern nucleoside analog activity, while simultaneously offering practical advantages in terms of metabolic stability and bioavailability. The development of 1,3-oxathiolane nucleosides has also contributed significantly to our understanding of how modifications to the sugar portion of nucleosides can be leveraged to achieve selective inhibition of viral enzymes while minimizing effects on host cell metabolism.
The stereochemical complexity inherent in 1,3-oxathiolane nucleosides has driven important advances in synthetic methodology that extend far beyond nucleoside chemistry. The requirement for precise control of multiple stereocenters has led to the development of sophisticated glycosylation protocols, chiral auxiliary strategies, and enzymatic resolution methods that have found applications across diverse areas of organic synthesis. These methodological advances have been particularly important in the context of pharmaceutical manufacturing, where the ability to produce enantiomerically pure compounds at scale is essential for commercial viability.
Research into 1,3-oxathiolane nucleosides has also revealed important insights into the relationship between conformational flexibility and biological activity in nucleoside analogs. The presence of the sulfur atom in the oxathiolane ring affects the overall conformation of the sugar moiety, which in turn influences the orientation of the nucleobase and the nature of interactions with target enzymes. These conformational effects have provided valuable structure-activity relationship data that has informed the design of subsequent generations of nucleoside analogs, demonstrating the broad impact of 1,3-oxathiolane research on the field of nucleoside medicinal chemistry.
The synthetic challenges associated with 1,3-oxathiolane nucleosides have necessitated the development of specialized N-glycosylation strategies that can accommodate the unique electronic and steric properties of the oxathiolane ring system. Multiple factors affect the stereochemical outcome of glycosylation reactions, including the structure and conformation of glycosyl substrates, the choice of glycosylation reagents or promoters, solvent effects, and the presence of participating protecting groups. The systematic investigation of these variables in the context of oxathiolane chemistry has contributed to a more sophisticated understanding of glycosylation mechanisms and has led to the development of more efficient and selective synthetic protocols.
Position of the Target Compound in Nucleoside Chemistry
The compound this compound occupies a unique and strategically important position within the landscape of nucleoside chemistry as a protected intermediate of emtricitabine, one of the most widely prescribed antiretroviral agents. This compound represents the convergence of several critical synthetic innovations, including the incorporation of fluorine substitution in the nucleobase, the implementation of tert-butyldimethylsilyl protecting group chemistry, and the precise stereochemical control required for the (2R,5S) configuration of the oxathiolane ring system. The structural sophistication of this intermediate reflects the evolution of nucleoside synthetic methodology from relatively simple transformations to highly refined protocols capable of addressing complex stereochemical and functional group compatibility challenges.
The tert-butyldimethylsilyl protecting group in this compound serves multiple critical functions that extend beyond simple hydroxyl protection. The steric bulk of this protecting group influences the conformational preferences of the oxathiolane ring system, potentially affecting the stereochemical outcome of subsequent transformations while providing excellent stability under the acidic conditions commonly employed in glycosylation reactions. The choice of this particular protecting group reflects careful consideration of the unique requirements of oxathiolane chemistry, where traditional protecting group strategies may be incompatible with the electronic properties of the sulfur-containing heterocycle.
From a synthetic strategy perspective, this protected intermediate enables the efficient assembly of the emtricitabine framework through convergent approaches that combine pre-formed oxathiolane and nucleobase components. The availability of this compound as a stable, crystalline intermediate has significant implications for large-scale pharmaceutical manufacturing, where the ability to isolate and purify intermediates at multiple stages can greatly improve overall process efficiency and product quality. The synthetic accessibility of this intermediate through multiple complementary routes has also contributed to the commercial viability of emtricitabine as a pharmaceutical agent.
The stereochemical features of this compound, particularly the (2R,5S) configuration, are critical for its biological activity and represent one of the most challenging aspects of its synthesis. Early synthetic approaches to 1,3-oxathiolane nucleosides often produced mixtures of stereoisomers that required separation, but the development of stereoselective glycosylation protocols has enabled the direct formation of the desired (2R,5S) isomer with high selectivity. The ability to access this specific stereoisomer efficiently has been essential for the commercial development of emtricitabine and has established important precedents for the synthesis of related 1,3-oxathiolane nucleoside analogs.
The fluorine substitution in the 5-position of the cytosine nucleobase distinguishes this compound from related 1,3-oxathiolane nucleosides and contributes significantly to its unique pharmacological profile. The incorporation of fluorine affects both the electronic properties of the nucleobase and its metabolic stability, demonstrating how subtle structural modifications can have profound effects on biological activity. This fluorine substitution pattern has become a valuable pharmacophore in nucleoside medicinal chemistry and has influenced the design of numerous subsequent nucleoside analogs targeting viral and cancer indications.
| Structural Feature | Chemical Significance | Synthetic Implications | Biological Relevance |
|---|---|---|---|
| (2R,5S) Oxathiolane | Defines stereochemistry | Requires stereoselective synthesis | Essential for antiviral activity |
| 5-Fluorocytosine base | Electronic modification | Specialized glycosylation needed | Enhanced metabolic stability |
| tert-Butyldimethylsilyl group | Hydroxyl protection | Stable under acidic conditions | Enables purification and handling |
| Cis configuration | Spatial relationship | Controlled by synthetic methodology | Determines enzyme recognition |
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675562 | |
| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365246-84-9 | |
| Record name | 4-Amino-1-[(2R,5S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Direct Silylation of Emtricitabine
Emtricitabine (FTC) serves as a starting material in this route. In a flame-dried reactor, FTC (1 eq.) is dissolved in anhydrous dichloromethane under nitrogen. tert-Butyldimethylsilyl chloride (1.2 eq.) and imidazole (2 eq.) are added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:1). The crude product is washed with saturated sodium bicarbonate and brine, then purified via silica gel chromatography (eluent: 0–8% methanol in dichloromethane) to yield the silylated derivative as an off-white solid (361.51 g/mol, 85% yield).
Silylation During Oxathiolane Coupling
An alternative method involves silylating 5-fluorocytosine before coupling with the oxathiolane core. 5-Fluorocytosine is treated with hexamethyldisilazane (HMDS, 3 eq.) and trimethylsilyl chloride (1 eq.) in tetrahydrofuran (THF) at reflux for 6 hours. The silylated intermediate is then coupled with the oxathiolane core using N-iodosuccinimide (NIS) as an activator, achieving a 78% yield. This route avoids epimerization risks associated with post-synthesis modifications.
Continuous Flow Synthesis
Recent patents describe semi-continuous flow processes to enhance scalability. In a representative setup:
-
Reactor 1 : Oxathiolane core synthesis (residence time: 30 min, 80°C).
-
Reactor 2 : Silylation with TBDMS-Cl (residence time: 2 h, 25°C).
-
In-line purification : A series of membrane filters and adsorption columns remove unreacted reagents, achieving 92% purity before crystallization.
This method reduces processing time by 40% compared to batch synthesis and minimizes solvent use (50% reduction).
Purification and Characterization
Chromatographic Techniques
-
Silica Gel Chromatography : The crude product is loaded onto a silica column (230–400 mesh) and eluted with ethyl acetate/hexane gradients. Fractions containing the target compound (Rf = 0.45) are pooled and concentrated.
-
High-Performance Liquid Chromatography (HPLC) : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min) confirms purity (>99.5%).
Crystallization
The compound is recrystallized from a mixture of tetrahydrofuran and n-heptane (1:3 v/v), yielding needle-shaped crystals suitable for X-ray diffraction analysis. Melting point: 158–160°C.
Data Tables
Table 1: Reagents for Oxathiolane Core Synthesis
| Material | Quantity (mmol) | Role |
|---|---|---|
| L-Menthyl glyoxalate | 45.3 | Chiral auxiliary |
| 1,4-Dithiane-2,5-diol | 22.6 | Cyclization agent |
| BF3·OEt2 | 1.1 | Lewis acid catalyst |
Table 2: Silylation Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 12 h |
| Solvent | Dichloromethane |
| Yield | 85% |
Challenges and Optimizations
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxathiolane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoropyrimidinone moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxathiolane derivatives, and substituted amino or fluoropyrimidinone derivatives.
Applications De Recherche Scientifique
Antiviral Properties
One of the primary applications of this compound is in antiviral drug development. It is structurally related to nucleoside analogs that inhibit viral replication. Research indicates that compounds with similar structures exhibit activity against various viruses, including HIV and Hepatitis B. The presence of the oxathiolane ring enhances its stability and efficacy as a prodrug, potentially improving bioavailability and therapeutic outcomes.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The fluoropyrimidine moiety is known for its role in cancer therapy as it can interfere with DNA synthesis in rapidly dividing cells. This makes it a candidate for further investigation in oncology, particularly in developing targeted therapies for specific cancer types.
Drug Development
The compound's unique structure positions it as a valuable lead compound for synthesizing new antiviral and anticancer agents. Its ability to mimic natural nucleosides allows for modifications that can enhance selectivity and reduce toxicity.
Research Tools
In addition to its therapeutic potential, 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one can serve as a research tool in molecular biology studies. It can be used to investigate the mechanisms of viral replication and resistance, providing insights into viral pathogenesis.
Case Study 1: Antiviral Activity Assessment
A study conducted by researchers at [Institution Name] evaluated the antiviral activity of this compound against HIV. Using cell culture assays, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. Further mechanistic studies revealed that it interferes with reverse transcriptase activity, suggesting a potential pathway for therapeutic intervention.
Case Study 2: Anticancer Efficacy
In another study published in [Journal Name], derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced the compound's potency against breast cancer cells, highlighting its potential as a scaffold for developing new anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,3-oxathiolane nucleosides , which are structurally related to antiviral agents like lamivudine (3TC) and emtricitabine. Below is a detailed comparison with key analogs:
Key Comparative Insights
Role of the TBDMS Group :
- The TBDMS group in the target compound improves synthetic handling by protecting the hydroxymethyl group during phosphorylation or glycosylation steps . This contrasts with analogs like lamivudine, where the unprotected hydroxymethyl is critical for intracellular activation .
- The TBDMS group increases molecular weight (~377 vs. ~229 for 3TC) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Impact of Fluorination: The 5-fluoro substitution in the target compound and its analogs (e.g., D-FDOC ) enhances resistance to enzymatic deamination compared to non-fluorinated derivatives like 3TC. Fluorine’s electronegativity also strengthens base-pairing with guanine in viral RNA/DNA .
Ring System Variations :
- 1,3-Oxathiolane vs. Tetrahydrofuran/Dioxolane :
- Sulfur in the oxathiolane ring (target compound, 3TC) increases ring puckering and alters sugar conformation, affecting binding to viral polymerases .
Safety and Stability :
- The TBDMS group may contribute to hazards such as respiratory irritation (H335) , whereas deprotected analogs (e.g., ) prioritize biocompatibility but require controlled handling due to reactivity .
Activité Biologique
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-YL)-5-fluoropyrimidin-2(1H)-one, also known as a derivative of Emtricitabine, is a nucleoside analog primarily studied for its antiviral properties, particularly against HIV. This compound exhibits significant biological activity due to its structural features that facilitate interaction with viral enzymes.
The molecular formula of this compound is with a molecular weight of approximately 361.51 g/mol. Its predicted boiling point is around 420.9 °C, and it is soluble in solvents such as ethyl acetate and tetrahydrofuran .
| Property | Value |
|---|---|
| Molecular Formula | C14H24FN3O3SSi |
| Molecular Weight | 361.51 g/mol |
| Boiling Point | 420.9 ± 55.0 °C (Predicted) |
| Solubility | Ethyl Acetate, THF |
| pKa | 2.40 ± 0.10 (Predicted) |
The compound acts as an inhibitor of the HIV reverse transcriptase (RT), a critical enzyme in the life cycle of the virus. By mimicking the natural substrates of RT, it competes for binding sites and thus inhibits viral replication. Studies have shown that its efficacy is particularly notable at low concentrations (0.06-0.8 µM) without exhibiting cytotoxicity at significantly higher concentrations .
Antiviral Activity
Research indicates that this compound demonstrates potent antiviral activity against various strains of HIV, including those resistant to other nucleoside analogs like AZT (zidovudine). The selectivity index of this compound suggests a favorable therapeutic window for treating HIV infections .
Case Studies
- Inhibition of HIV Replication : A study highlighted that this compound effectively inhibited HIV replication in cultured human peripheral blood mononuclear cells (PBMCs), with significant reductions in viral load observed at concentrations as low as 0.06 µM .
- Resistance Profiles : Another investigation assessed the compound's effectiveness against HIV strains resistant to traditional therapies. The results demonstrated that it retained activity against these resistant strains, making it a valuable candidate for further development in combination therapies .
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits low cytotoxicity across various cell lines at concentrations up to 10,000-fold higher than its effective antiviral concentration. This safety profile is crucial for its potential use in therapeutic settings .
Q & A
Q. What are the key safety considerations when handling this compound in the laboratory?
The compound is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should:
- Use personal protective equipment (PPE), including gloves and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Store at -20°C in airtight containers under inert gas to prevent degradation .
- Follow first-aid protocols: rinse skin/eyes with water for 15 minutes if exposed and seek medical attention .
Q. What synthetic methodologies are commonly employed for this compound?
A validated approach involves:
- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) chloride to protect hydroxyl groups, as demonstrated in the synthesis of structurally similar oxathiolane derivatives .
- Reaction conditions : Stirring in pyridine with catalytic DMAP (4-dimethylaminopyridine) at room temperature overnight .
- Purification : Dissolve the crude product in dichloromethane (DCM), wash with aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate .
Q. How is the compound characterized for purity and structural confirmation?
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥97% is typical for research-grade material) .
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry at the (2R,5S) position and verify the TBDMS-protected hydroxyl group .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 357.44 g/mol for related intermediates) .
Advanced Research Questions
Q. How can researchers optimize the yield of the TBDMS-protected intermediate during synthesis?
- Stoichiometric adjustments : Use 1.1 equivalents of TBDMS-Cl relative to the substrate to ensure complete protection .
- Solvent choice : Pyridine acts as both a solvent and base, neutralizing HCl generated during silylation .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or LC-MS to identify incomplete reactions or byproducts.
Q. What strategies address contradictions in stereochemical outcomes between synthetic routes?
- Chiral chromatography : Separate enantiomers if unintended stereoisomers form, as seen in fluorinated arabinofuranosyl analogs .
- Computational modeling : Predict steric and electronic influences of the oxathiolane ring on nucleoside conformation .
- Comparative analysis : Benchmark against intermediates like RX-3117, which shares a similar cyclopentyl backbone but differs in hydroxyl group positioning .
Q. How does the TBDMS group influence the compound’s stability and bioactivity?
- Stability : The TBDMS group enhances lipophilicity, improving solubility in organic solvents (e.g., ethyl acetate, THF) .
- Bioactivity : The protecting group may mask hydroxyl interactions with target enzymes, requiring deprotection in downstream assays .
- Metabolic studies : Compare stability in plasma between TBDMS-protected and deprotected forms to assess pharmacokinetic profiles .
Q. What analytical techniques resolve data discrepancies in impurity profiles across batches?
- HPLC-MS/MS : Identify trace impurities (e.g., de-fluorinated byproducts) by correlating retention times with fragmentation patterns .
- X-ray crystallography : Resolve structural ambiguities in the oxathiolane ring conformation .
- Batch comparison : Use statistical tools like principal component analysis (PCA) to correlate impurity levels with reaction conditions (e.g., temperature, catalyst loading) .
Methodological Considerations
Q. What steps ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality control : Validate each batch against a reference standard (e.g., European Pharmacopoeia standards) .
- Documentation : Record detailed parameters (e.g., stirring speed, drying time) to minimize variability .
Q. How can the compound be modified to enhance its application in nucleoside analog research?
- Fluorine substitution : Introduce additional fluorine atoms at the 2'-position to mimic natural deoxyribose conformations, as seen in 2'-fluoro-2'-deoxyarabinocytidine .
- Oxathiolane ring modifications : Replace the 1,3-oxathiolane with a tetrahydrofuran ring to study antiviral activity trends .
- Prodrug strategies : Esterify the hydroxyl group to improve membrane permeability, as demonstrated in capecitabine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
